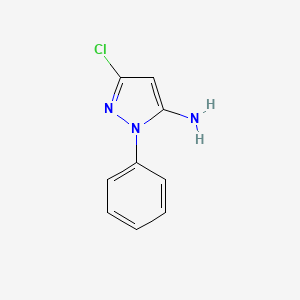

5-Amino-3-chloro-1-phenylpyrazole

描述

Structure

3D Structure

属性

分子式 |

C9H8ClN3 |

|---|---|

分子量 |

193.63 g/mol |

IUPAC 名称 |

5-chloro-2-phenylpyrazol-3-amine |

InChI |

InChI=1S/C9H8ClN3/c10-8-6-9(11)13(12-8)7-4-2-1-3-5-7/h1-6H,11H2 |

InChI 键 |

XQJHZSMQSLPHLA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)Cl)N |

产品来源 |

United States |

Synthetic Methodologies for 5 Amino 3 Chloro 1 Phenylpyrazole

Classical Synthetic Routes to Pyrazole (B372694) Scaffolds

Traditional methods for pyrazole synthesis are characterized by stoichiometric reactions, often requiring robust conditions. These routes remain fundamental for understanding the assembly of the pyrazole core.

The most direct classical approach to the 5-Amino-3-chloro-1-phenylpyrazole ring system involves the cyclocondensation reaction between phenylhydrazine (B124118) and a suitable halogenated three-carbon building block. A key precursor for this method is a chlorinated β-ketonitrile, such as 2-chloro-3-oxobutanenitrile or ethyl 2-chloro-3-oxobutanoate.

The reaction mechanism initiates with the nucleophilic attack of the phenylhydrazine on one of the carbonyl or cyano groups of the β-dicarbonyl equivalent. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. When a β-ketonitrile is used, the resulting product directly incorporates the amino group at the C5 position.

For instance, the reaction of phenylhydrazine with ethyl 2-chloroacetoacetate would theoretically lead to the formation of 3-chloro-5-methyl-1-phenyl-1H-pyrazol-4(5H)-one, which can then be further functionalized. A more direct route involves precursors like chlorinated β-enamino keto esters or nitriles, which react with hydrazines to yield pyrazole derivatives under relatively mild conditions. clockss.org

Table 1: Examples of Classical Cyclization for Pyrazole Synthesis

| Hydrazine (B178648) Precursor | β-Dicarbonyl/Nitrile Precursor | Typical Conditions | Resulting Pyrazole Type | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Silver catalyst, 60 °C | 5-Aryl-3-trifluoromethyl pyrazole | mdpi.com |

| Hydrazine Hydrate | β-Enamino Keto Ester | Reflux in ethanol (B145695) | Substituted Pyrazole | clockss.org |

| Phenylhydrazine | α-Cyanoketones | Heating | Functionalized 1H-pyrazole-5-amines | nih.gov |

An alternative to building the ring with a chlorinated precursor is to introduce the chlorine atom onto a pre-formed pyrazole ring. Direct electrophilic halogenation of the pyrazole ring typically occurs at the C4 position due to the electronic properties of the heterocycle. researchgate.netnih.gov Therefore, achieving C3-chlorination requires a more nuanced strategy.

A common method involves the use of a precursor with a hydroxyl group at the C3 position, namely 5-amino-1-phenyl-1H-pyrazol-3-ol. This compound can be synthesized via the cyclization of phenylhydrazine with ethyl cyanoacetate (B8463686). The resulting pyrazol-3-ol can then be converted to the desired 3-chloro derivative by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This dehydroxyhalogenation is a standard transformation in heterocyclic chemistry. beilstein-archives.org For example, the Vilsmeier-Haack reagent (POCl₃/DMF) is known to convert pyrazolone (B3327878) derivatives into chloro-pyrazoles. researchgate.net

This approach is a broader application of the Knorr pyrazole synthesis, where phenylhydrazine is condensed with a variety of 1,3-dielectrophilic compounds. nih.gov The success of this method for synthesizing this compound hinges on the careful selection of the starting dicarbonyl compound to ensure the correct placement of the chloro and amino (or a precursor) groups.

One plausible pathway begins with the reaction of phenylhydrazine with a molecule like diethyl chloromalonate. The resulting product could then undergo further transformations to introduce the amino group. More efficiently, multicomponent reactions, which combine several reactants in a single step, can be employed. A three-component reaction between phenylhydrazine, an aldehyde, and a chlorinated active methylene (B1212753) compound like chloro-malononitrile, could potentially yield the target structure in a single pot, though this veers into more modern synthetic design. ias.ac.in

Modern and Green Chemistry Approaches in this compound Synthesis

Contemporary synthetic efforts focus on improving the efficiency, selectivity, and environmental footprint of chemical processes. These modern approaches often involve sophisticated catalytic systems and the use of non-toxic, renewable solvents.

The formation of the pyrazole ring can be significantly enhanced by the use of catalysts. Transition metals such as copper, iron, ruthenium, and palladium have been employed to facilitate cyclocondensation and cycloaddition reactions, often under milder conditions and with higher yields than classical methods. nih.govorganic-chemistry.org

For the synthesis of aminopyrazoles, copper-catalyzed condensation reactions can be performed at room temperature, offering a significant process simplification. organic-chemistry.org Iron-catalyzed routes have also been developed for the regioselective synthesis of substituted pyrazoles from hydrazones and vicinal diols. organic-chemistry.org In the context of this compound, a catalytic system could be applied to the cyclization of phenylhydrazine with a chlorinated β-ketonitrile. Such a system could improve the reaction rate and regioselectivity, minimizing the formation of unwanted isomers. For example, a novel nano copper catalyst immobilized on a layered double hydroxide (B78521) (LDH) has shown high activity and selectivity in synthesizing 5-amino-1H-pyrazole-5-carbonitrile derivatives. nih.govrsc.org

Table 2: Modern Catalytic Approaches for Pyrazole Synthesis

| Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Nano-ZnO | Condensation of phenylhydrazine and ethyl acetoacetate | Environmentally friendly, efficient | mdpi.com |

| FeCl₃/PVP | Cyclocondensation of arylhydrazines and malononitrile (B47326) derivatives | Homogenous catalysis, high yield | mdpi.com |

| Copper Triflate | Condensation of α,β-ethylenic ketone and aryl hydrazine | Recyclable catalyst, good yields | mdpi.com |

| LDH@...CuI Nanoparticles | Three-component synthesis of 5-amino-1H-pyrazole-4-carbonitriles | High yield, short reaction time, reusable catalyst | nih.govrsc.org |

A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with more sustainable alternatives. researchgate.net Water is a highly desirable solvent due to its non-toxicity, availability, and safety. gsconlinepress.com The synthesis of pyrazole derivatives, including aminopyrazoles, has been successfully demonstrated in aqueous media.

Three-component, one-pot syntheses of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles have been developed using a water and ethanol mixture as the reaction medium, completely avoiding the need for a catalyst. ias.ac.inresearchgate.net These methods are highly efficient, producing excellent yields in short reaction times with a simple work-up procedure. ias.ac.in Other green approaches include the use of ionic liquids as recyclable reaction media or performing reactions under solvent-free conditions, often assisted by microwave or ultrasound irradiation to accelerate the reaction rate. gsconlinepress.comtandfonline.comnih.gov These techniques could be readily adapted for the synthesis of this compound by utilizing the appropriate chlorinated starting materials within these green reaction frameworks.

Microwave-Assisted and Sonochemical Synthetic Protocols

Modern synthetic chemistry has increasingly adopted energy-efficient techniques like microwave (MW) irradiation and ultrasound (sonochemistry) to accelerate reactions, improve yields, and promote greener chemical processes.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds, including pyrazoles. dergipark.org.tr This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction times compared to conventional heating methods. dergipark.org.tr For instance, the synthesis of pyrazolo[3,4-b]quinoline derivatives, which share the pyrazole core, was achieved in excellent yields (91–98%) within just 10 minutes using a microwave-assisted, one-pot protocol in an aqueous ethanol medium. rsc.org This represents a significant improvement over classical methods that can take several hours. dergipark.org.tr

Studies on related pyrazole derivatives have demonstrated the advantages of microwave irradiation. For example, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was accomplished with yields of 82-96% in just 4 minutes under microwave conditions at 70°C. dergipark.org.tr Another study reported the synthesis of 1,3,4-triaryl-5-N-arylpyrazole-carboxamides at 130°C in 15 minutes without a solvent. dergipark.org.tr While specific protocols for this compound are not detailed, the successful application of microwave-assisted synthesis to a wide range of substituted pyrazoles suggests its high potential for the efficient synthesis of this target compound. dergipark.org.trnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazole Derivatives

| Pyrazole Derivative | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]quinolines | Microwave-Assisted | ≤10 min | 91-98% | rsc.org |

| Benzylidene derivatives of curcumin (B1669340) and new pyrazole derivatives | Conventional (Reflux in acetic acid) | ~20 hours | Not specified | dergipark.org.tr |

| Benzylidene derivatives of curcumin and new pyrazole derivatives | Microwave-Assisted (Solvent-free) | 8-10 min | Not specified | dergipark.org.tr |

| Pyrazolo[1,5-a]pyrimidines | Conventional Heating | Longer reaction times | Lower yields | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Microwave Irradiation | Shorter reaction times | Better yields | nih.gov |

Sonochemical Synthetic Protocols: Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium—generates localized high temperatures and pressures, accelerating mass transfer and reaction rates. researchgate.net Sonochemistry has been successfully applied to the synthesis of various heterocyclic compounds.

For example, a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides were prepared efficiently from chalcones and aminoguanidine (B1677879) hydrochloride using ultrasound assistance. nih.gov Similarly, Schiff bases derived from 3-amino- and 4-amino-1,2,4-triazoles were synthesized in excellent yields within 3–5 minutes of exposure to ultrasound. researchgate.net The application of ultrasound has been shown to be as effective as microwave irradiation in some cases, offering better yields and shorter reaction times than conventional heating methods for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.gov These findings highlight the potential of sonochemistry as a rapid and efficient method for the synthesis of this compound.

One-Pot Multicomponent Reactions (MCRs) for Pyrazole Derivatives

One-pot multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the starting materials. ut.ac.irbohrium.com This strategy is a cornerstone of green chemistry, as it often reduces the need for intermediate purification steps, minimizes solvent waste, and saves time and resources. ut.ac.ir

The synthesis of the pyrazole core is well-suited to MCR strategies. A common approach involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. longdom.org For instance, dihydropyrano[2,3-c]pyrazole derivatives have been synthesized in high yields (up to 95%) through a one-pot reaction of aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. ut.ac.ir This reaction can be catalyzed by eco-friendly catalysts like preheated fly-ash in water, further enhancing its green credentials. ut.ac.ir

Other MCRs for pyrazole synthesis include:

Three-component reactions: Enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) can react in water to form polyfunctionally substituted pyrazoles. longdom.org

Four-component reactions: The addition of ethyl cyanoacetate to the aforementioned three-component system can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. longdom.org

Catalyst- and solvent-free MCRs: Concentrated solar radiation has been utilized as an energy source to drive the one-pot synthesis of pyranopyrazole derivatives from an aldehyde, ethyl acetoacetate, malononitrile, and hydrazine hydrate, achieving good yields in 10-25 minutes. researchgate.net

5-Aminopyrazoles, such as the target compound, can act as key building blocks in MCRs. They can serve as 1,3-dinucleophilic starting materials, reacting with various dicarbonyl compounds to produce complex heterocyclic systems like spiro[indoline-3,4'-pyrazolo[3,4-b]quinolone]diones. scirp.org While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided search results, the versatility of MCRs in constructing the pyrazole ring from simple precursors suggests that a suitable combination of starting materials could be devised. scirp.orgrsc.org

Optimization of Reaction Conditions and Yields in this compound Preparation

Optimizing reaction parameters is crucial for maximizing the yield and purity of a target compound while ensuring the process is efficient and economical. For the synthesis of this compound, key factors to consider include the choice of solvent, catalyst, temperature, and reactant stoichiometry.

In the synthesis of a related compound, 5-chloro-3-methyl-1-phenylpyrazole, a high yield of 90.5% was achieved by reacting 3-methyl-1-phenyl-5-pyrazolone with phosphorus oxychloride. chemicalbook.com The temperature was carefully controlled, initially raising to 60°C, allowing a natural increase to 80°C, and then heating to 110°C for 2 hours. chemicalbook.com This demonstrates the importance of a precise temperature profile.

For aminopyrazole synthesis, the choice of solvent can significantly impact reaction speed and yield. For example, the synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile was expedited by using a nitrile solvent, which resulted in a conversion of at least 95% and a yield of at least 90%. google.com

The optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid, another amino-heterocycle, involved a detailed study of the molar ratio of reactants, concentration, temperature, and reaction time. researchgate.net The optimal temperature range was found to be 60–70°C, with a reaction time of 60-70 minutes. researchgate.net Acid catalysis was also a key factor, with the molar ratio of reactants to acid influencing the reaction rate. researchgate.net

These examples suggest that for the preparation of this compound, a systematic study of the following parameters would be beneficial for yield optimization:

Temperature: A controlled temperature ramp or a specific optimal temperature can maximize product formation and minimize side reactions.

Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics.

Catalyst: The use of an appropriate acid or base catalyst can significantly accelerate the reaction.

Stoichiometry: The molar ratios of the reactants should be carefully adjusted to ensure complete conversion of the limiting reagent.

Advanced Purification and Isolation Techniques for High-Purity this compound

Obtaining high-purity this compound is essential for its use in further applications. Standard and advanced purification techniques are employed to remove unreacted starting materials, reagents, and byproducts.

Commonly used methods for the purification of pyrazole derivatives include:

Recrystallization: This is a fundamental technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the mother liquor. For the purification of 5-amino-1-phenyl-1H-pyrazol-3-ol, recrystallization from ethanol/water mixtures is a standard procedure.

Column Chromatography: This technique is highly effective for separating compounds with different polarities. The crude mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (eluent) is passed through. Components of the mixture travel down the column at different rates and are collected as separate fractions. For 5-amino-1-phenyl-1H-pyrazol-3-ol, column chromatography on silica gel with an ethyl acetate/hexane eluent is used for isolation.

Filtration and Washing: In many syntheses, the product precipitates out of the reaction mixture. It can then be isolated by filtration. chemicalbook.com The resulting solid cake is typically washed with a suitable solvent (e.g., water) to remove soluble impurities before being dried, often under vacuum. chemicalbook.com

For industrial-scale production, more advanced techniques may be employed to enhance efficiency and purity. These can include the implementation of continuous flow reactors, which can offer better control over reaction conditions and lead to higher purity products. Furthermore, principles of green chemistry, such as solvent recycling and waste minimization, are increasingly important in large-scale purification processes.

Chemical Reactivity and Derivatization of 5 Amino 3 Chloro 1 Phenylpyrazole

Reactivity of the Amino Group (–NH2)

The amino group at the 5-position of the pyrazole (B372694) ring is a key site for various chemical modifications, including acylation, sulfonylation, diazotization, condensation, and heteroannulation reactions.

Acylation and Sulfonylation Reactions

The amino group of 5-amino-3-chloro-1-phenylpyrazole readily undergoes acylation and sulfonylation. For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with benzenesulfonyl chloride results in the corresponding sulfonamide derivative. researchgate.net Similarly, acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride yields the respective 5-acylamino pyrazoles. scirp.org These reactions are fundamental in modifying the electronic and steric properties of the pyrazole system.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-Amino-3-methyl-1-phenylpyrazole | Benzenesulfonyl chloride | N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide | researchgate.net |

| 5-Amino-3-methyl-pyrazole | Acetic anhydride | 5-Acetylamino-3-methyl-pyrazole | scirp.org |

| 5-Amino-3-methyl-pyrazole | Benzoyl chloride | 5-Benzoylamino-3-methyl-pyrazole | scirp.org |

Diazotization and Azo Coupling Reactions

The amino group can be converted to a diazonium salt, which can then participate in azo coupling reactions. The reaction of 5-amino-3-methyl-1-phenylpyrazole with arenediazonium salts leads to the formation of azo-linked pyrazole derivatives. researchgate.net This reactivity is crucial for the synthesis of various dyes and compounds with potential biological applications.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

5-Aminopyrazoles readily condense with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govnih.gov For example, 5-amino-3-methyl-1-phenylpyrazole reacts with 5-nitrosalicylaldehyde in methanol (B129727) to yield the corresponding Schiff base. nih.gov These reactions are often carried out under mild conditions and can produce high yields. nih.gov The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for their biological activities. nih.govnih.govscielo.org.co

Table 2: Examples of Schiff Base Formation

| 5-Aminopyrazole Derivative | Carbonyl Compound | Resulting Schiff Base | Reference |

|---|---|---|---|

| 5-Aminopyrazole derivatives (1a-d) | 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde | bis-Pyrazole Schiff bases (6a-d) | nih.gov |

| 5-Aminopyrazole derivatives (1a-d) | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | bis-Pyrazole Schiff bases (7a-d) | nih.gov |

| 5-Aminopyrazole derivatives (1a-d) | 4-(Piperidin-1-yl)benzaldehyde | mono-Pyrazole Schiff bases (8a-d) | nih.gov |

| 5-Aminopyrazole derivatives (1a-d) | 3,4,5-Trimethoxybenzaldehyde | mono-Pyrazole Schiff bases (9a-d) | nih.gov |

| 5-Amino-3-methyl-1-phenylpyrazole | 5-Nitrosalicylaldehyde | 3-Methyl-1-phenyl-5-((5-nitrosalicylidene)amino)pyrazole | nih.gov |

Heteroannulation Reactions Involving the Amino Moiety (e.g., formation of imidazo[1,2-b]pyrazoles)

The amino group of 5-aminopyrazoles is a key participant in heteroannulation reactions, leading to the formation of fused heterocyclic systems like imidazo[1,2-b]pyrazoles. scirp.orgscirp.org These reactions often involve the initial reaction of the amino group followed by an intramolecular cyclization. For instance, acylation of 5-amino-3-substituted-1H-pyrazoles with chloroacetyl chloride in a basic medium can lead to the formation of 3H-imidazo[1,2-b]pyrazo-2-ol. scirp.org Another approach involves the reaction of 5-aminopyrazoles with α-haloketones. scirp.org The resulting imidazo[1,2-b]pyrazoles are of significant interest due to their diverse biological activities. scirp.orgscirp.org

Table 3: Examples of Heteroannulation Reactions

| 5-Aminopyrazole Derivative | Reagent(s) | Fused Heterocycle | Reference |

|---|---|---|---|

| 5-Amino-3-phenyl-1H-pyrazole | P(Ph)3/C2Cl6/Et3N, then α-chloroketone | Imidazo[1,2-b]pyrazoles | scirp.orgscirp.org |

| 5-Amino-1-(2-hydroxyethyl)pyrazole | Ac2O–HCOOH, then NaH | 1-Formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole | scirp.orgscirp.org |

| 5-Amino-3-substituted-1H-pyrazole | Chloroacetyl chloride in basic medium | 3H-Imidazo[1,2-b]pyrazo-2-ol | scirp.orgscirp.org |

Reactivity of the Chloro Group (–Cl)

The chloro group at the 3-position of the pyrazole ring is susceptible to nucleophilic substitution, providing a handle for further functionalization.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro substituent on the pyrazole ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.orglibretexts.org The reactivity of the aryl halide is often enhanced by the presence of electron-withdrawing groups on the ring. libretexts.org While simple aryl halides are generally unreactive, the pyrazole ring itself can influence the susceptibility of the chloro group to substitution. For instance, the displacement of a chloro group on an imidazopyrazine core by an amine has been reported to occur selectively. In a related context, microwave-assisted, cesium-mediated nucleophilic attack of primary alkylamines on 5-chloropyrazoles has been shown to proceed in moderate to excellent yields. chim.it

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C3 position and the amino group at the C5 position of the pyrazole ring provide key sites for functionalization through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. nih.govsigmaaldrich.cn

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organoborane with a halide. libretexts.orgresearchgate.net In the context of this compound, the chloro group can be substituted with various aryl or heteroaryl groups. While specific studies on this compound were not found, the Suzuki-Miyaura coupling of similar chloro-substituted nitrogen-rich heterocycles, like 3-chloroindazole, has been reported. nih.gov These reactions often require elevated temperatures and specific palladium catalysts and ligands, such as SPhos and XPhos, to achieve good yields. nih.gov The general mechanism involves the oxidative addition of the chloro-pyrazole to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This method can be applied to this compound to introduce alkynyl substituents at the C3 position. The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.orglibretexts.org The versatility of the Sonogashira coupling has led to its use in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. researchgate.netmdpi.com This reaction could potentially be used to introduce alkenyl groups at the C3 position of this compound. The choice of catalyst and reaction conditions is crucial for the success and regioselectivity of the Heck reaction. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org The chloro group of this compound can react with various primary or secondary amines to introduce diverse amino substituents. osi.lv The development of specialized ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. nih.govwikipedia.org An efficient palladium-catalyzed C-N bond formation for the synthesis of different 5-N-arylaminopyrazoles has been developed using XPhos as a ligand. osi.lv

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Ligand System (Examples) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | This compound | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, SPhos/XPhos | 3-Aryl/Heteroaryl-5-amino-1-phenylpyrazole |

| Sonogashira | This compound | Terminal Alkyne | Pd(PPh₃)₄, CuI | 3-Alkynyl-5-amino-1-phenylpyrazole |

| Heck | This compound | Alkene | Pd(OAc)₂ | 3-Alkenyl-5-amino-1-phenylpyrazole |

| Buchwald-Hartwig | This compound | Primary/Secondary Amine | Pd₂(dba)₃, XPhos | 3-(Substituted amino)-5-amino-1-phenylpyrazole |

Reductive Dehalogenation Methodologies

Reductive dehalogenation is a chemical transformation that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the case of this compound, this reaction would convert it to 5-Amino-1-phenylpyrazole. While specific literature detailing the reductive dehalogenation of this exact compound is scarce, general methods for the dehalogenation of aryl chlorides are well-established. These methods often employ catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, or metal-based reducing agents like zinc or tin in acidic media. The choice of method would depend on the compatibility with the other functional groups present in the molecule, namely the amino and phenyl groups.

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring

The phenyl ring attached to the N1 position of the pyrazole core can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the pyrazole ring.

Electrophilic Aromatic Substitution: The pyrazole ring generally acts as a deactivating group, making electrophilic substitution on the attached phenyl ring more difficult compared to benzene. The substitution will be directed to the meta and para positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The specific conditions required for these reactions would need to be optimized to overcome the deactivating effect of the pyrazole substituent.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the phenyl ring is generally less common unless it is activated by strongly electron-withdrawing groups, such as a nitro group, typically positioned ortho or para to a leaving group. In the case of this compound itself, the phenyl ring is not sufficiently activated for this type of reaction. However, if the phenyl ring were to be substituted with a nitro group, for example, it could become susceptible to nucleophilic attack.

Pyrazole Ring Functionalization and Transformations

The pyrazole ring itself is a versatile platform for further chemical modifications, leading to the formation of fused heterocyclic systems and undergoing rearrangement reactions. nih.gov

Formation of Fused Heterocyclic Systems

The amino group at the C5 position is a key functional handle for the construction of fused heterocyclic systems. researchgate.net

Pyrazolo[3,4-b]pyridines: These fused systems can be synthesized from 5-aminopyrazole derivatives. researchgate.netsigmaaldrich.com One common method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with appropriate reagents can yield pyrazolo[3,4-b]pyridine derivatives. chemicalbook.com These compounds are of significant interest due to their presence in various biologically active molecules. nih.gov

Pyrazolo[1,5-a]pyrimidines: This class of fused heterocycles is readily accessible from 5-aminopyrazoles. nih.gov The synthesis typically involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or a similar synthon. sigmaaldrich.com For example, reacting a 5-aminopyrazole with a substituted β-diketo ester can lead to the formation of substituted pyrazolo[1,5-a]pyrimidine-5-carboxylic esters. sigmaaldrich.com These structures are considered privileged scaffolds in medicinal chemistry. nih.govnih.gov

Table 2: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reagent | Fused System | Reference |

|---|---|---|---|

| 5-Aminopyrazole derivative | 1,3-Dielectrophile | Pyrazolo[3,4-b]pyridine | researchgate.net |

| 5-Aminopyrazole derivative | β-Diketone / β-Ketoester | Pyrazolo[1,5-a]pyrimidine (B1248293) | sigmaaldrich.comnih.gov |

Rearrangement Reactions

Computational and Theoretical Studies of 5 Amino 3 Chloro 1 Phenylpyrazole

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of molecules. researchgate.net DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently used to optimize molecular geometries and predict spectroscopic and reactivity parameters for pyrazole (B372694) systems. researchgate.netnih.gov These calculations provide a detailed picture of the molecule at the atomic level.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and its tendency to undergo electronic transitions. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole derivatives, these orbitals are typically distributed across the conjugated system. In related compounds, the HOMO is often localized on the electron-rich aminopyrazole moiety, while the LUMO may be distributed across the pyrazole and phenyl rings. Computational studies on analogous pyrazoles determine these energy values, which are essential for predicting charge transfer interactions within the molecule. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Pyrazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Note: Data is illustrative and based on a related pyrazole derivative, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, as detailed in computational studies. imist.ma This table demonstrates the type of data generated through DFT calculations.

Computational methods can predict the most likely sites for electrophilic and nucleophilic attack on a molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution. Regions with negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions with positive potential (blue) are prone to nucleophilic attack. researchgate.net

For a molecule like 5-Amino-3-chloro-1-phenylpyrazole, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating these as sites for electrophilic interaction. The chloro-substituent would influence the electron distribution significantly.

Fukui functions and other reactivity descriptors derived from DFT can provide more quantitative predictions about local reactivity. These analyses help in understanding the regioselectivity of chemical reactions involving the pyrazole ring.

DFT calculations are widely used to simulate spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. researchgate.net

IR and Raman Spectra: Theoretical calculations can predict the vibrational frequencies (wavenumbers) corresponding to different functional groups in the molecule. For this compound, key vibrations would include N-H stretching of the amino group, C-Cl stretching, and various vibrations of the pyrazole and phenyl rings. imist.ma

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is often used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra are invaluable for interpreting experimental data and assigning signals to specific atoms in the molecule.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving HOMO-LUMO excitations. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. The orientation of the phenyl ring relative to the pyrazole ring is a key conformational feature.

In crystal structures of similar compounds, such as the isomer 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole and phenyl rings are not coplanar, exhibiting a significant dihedral angle between them (45.65° in the isomer). nih.gov Computational conformational analysis would involve rotating the key single bonds to find the most stable, low-energy conformer. MD simulations can further explore the dynamic behavior of the molecule in different environments, such as in solution, providing insights into its flexibility and intermolecular interactions over time.

Reaction Mechanism Elucidation through Computational Modeling

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most favorable reaction pathways. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as cyclocondensation to form fused heterocyclic systems. nih.gov These studies can reveal the role of catalysts, predict reaction intermediates, and explain observed product distributions.

Structure-Reactivity Relationship (SRR) Studies in this compound Chemistry

Structure-Reactivity Relationship (SRR) studies aim to understand how modifications to the molecular structure affect its chemical reactivity. For this compound, computational methods allow for systematic "in silico" modifications. For instance, the chlorine atom at the 3-position could be replaced with other halogens (F, Br, I) or functional groups, and the resulting changes in electronic structure, reactivity indices, and simulated properties could be calculated.

This approach helps in designing new molecules with desired properties. By correlating calculated parameters (like HOMO-LUMO gap or MEP) with observed reactivity, predictive models can be built. nih.gov These models are crucial for the rational design of new pyrazole derivatives for applications in medicinal chemistry and materials science.

Applications of 5 Amino 3 Chloro 1 Phenylpyrazole in Advanced Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Scaffolds

The inherent reactivity of 5-Amino-3-chloro-1-phenylpyrazole, stemming from its multiple nucleophilic sites, makes it an exceptional starting material for the synthesis of various heterocyclic systems. nih.govscirp.org The reactivity order of its nucleophilic centers is generally considered to be the exocyclic 5-NH2 group, followed by the endocyclic N1-H (if not substituted), and finally the C4 position of the pyrazole (B372694) ring. nih.gov This differential reactivity allows for selective and controlled transformations, leading to a high degree of molecular diversity.

Synthesis of Novel Pyrazole Derivatives

The foundational pyrazole structure of this compound serves as a template for the synthesis of more elaborate pyrazole derivatives. The amino group can be readily acylated, alkylated, or transformed into other functional groups, providing access to a broad spectrum of substituted pyrazoles. For instance, reactions with various electrophiles can introduce new side chains and functionalities, thereby modulating the electronic and steric properties of the parent molecule.

While specific examples for the 3-chloro derivative are not extensively documented in readily available literature, the general reactivity of 5-aminopyrazoles is well-established. For example, the reaction of 5-amino-3-aryl-1H-pyrazoles with substituted benzoyl chlorides leads to the formation of N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. beilstein-journals.org Similarly, treatment of 5-aminopyrazoles with isothiocyanates followed by reaction with hydrazine (B178648) can yield novel pyrazole derivatives. beilstein-journals.org It is anticipated that this compound would undergo analogous transformations, providing a pathway to a variety of novel chloro-substituted pyrazole compounds.

Precursor for Pyrazolo[x,y]Fused Systems (e.g., Pyrazolopyridines, Pyrazolopyrimidines)

One of the most significant applications of this compound is its use as a key precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govnih.gov These fused systems are of considerable interest due to their prevalence in medicinally important compounds. nih.govmdpi.com

The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com The reaction typically proceeds via the initial reaction of the exocyclic amino group, followed by cyclization involving the C4 position of the pyrazole ring. For instance, the reaction of 5-aminopyrazoles with β-ketonitriles and aldehydes in the presence of a base can yield substituted pyrazolo[3,4-b]pyridines. nih.gov The presence of the chloro group at the 3-position of the pyrazole ring in this compound is expected to influence the reactivity and potentially the regioselectivity of these cyclization reactions.

| Reactants for Pyrazolo[3,4-b]pyridine Synthesis | Resulting Fused System | Reference |

| 5-Aminopyrazole, β-Diketones | Pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-Aminopyrazole, Enaminones | Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazole, Alkynyl Aldehydes | Halogenated Pyrazolo[3,4-b]pyridines | nih.gov |

Pyrazolo[1,5-a]pyrimidines are structural isomers of pyrazolo[3,4-b]pyridines and can also be synthesized from 5-aminopyrazoles. nih.govnih.gov The formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold typically involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or a similar bielectrophile, where the cyclization occurs through the endocyclic N1 nitrogen of the pyrazole ring. nih.gov The regioselectivity between the formation of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines can often be controlled by the reaction conditions and the substitution pattern of the starting aminopyrazole. nih.gov

| Reactants for Pyrazolo[1,5-a]pyrimidine Synthesis | Resulting Fused System | Reference |

| 3(5)-Aminopyrazoles, β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Aminopyrazoles, Benzylidene malononitrile (B47326) derivatives | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 5-Aminopyrazoles, 1,3,5-Trisubstituted pentane-1,5-diones | Substituted Pyrazolo[1,5-a]pyrimidines | nih.gov |

Role in the Construction of Complex Multi-Ring Systems

Beyond the synthesis of bicyclic fused systems, this compound can be employed in the construction of more complex, multi-ring systems. Its functional groups provide handles for further annulation and derivatization reactions. For example, the amino group can be part of a subsequent cyclization to form a third ring, or the chloro group can be displaced by a nucleophile that carries another reactive site for further ring closure.

The participation of 5-aminopyrazoles in reactions leading to spiro-heterocyclic systems is a testament to their versatility. scirp.org For example, multicomponent reactions involving 5-aminopyrazoles, isatins, and ketones can lead to the formation of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. scirp.org The chloro-substituent in this compound can be envisioned to play a role in directing such complex transformations or serving as a point for post-synthesis modification.

Participation in Multi-Component Reaction Sequences for Chemical Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, thereby enhancing efficiency and chemical diversity. scirp.orgfrontiersin.org 5-Aminopyrazoles, including this compound, are excellent substrates for MCRs due to their multiple reactive centers. scirp.orgfrontiersin.org

The reaction of 5-aminopyrazoles with aldehydes and active methylene (B1212753) compounds, such as malononitrile or β-ketoesters, is a common MCR strategy to access a wide range of heterocyclic structures. nih.gov These reactions often proceed through a cascade of condensation and cyclization steps, leading to highly functionalized products. For instance, a three-component reaction of a 5-aminopyrazole, an aldehyde, and indandione under ultrasonic irradiation has been shown to efficiently produce pyrazolo[3,4-b]pyridine derivatives. nih.gov The chloro atom in this compound can influence the electronic properties of the pyrazole ring, potentially affecting the course and outcome of these MCRs.

| MCR Components | Resulting Heterocyclic System | Reference |

| 5-Aminopyrazole, Arylaldehydes, Indandione | Pyrazolo[3,4-b]pyridine derivatives | nih.gov |

| 5-Amino-3-hydroxypyrazoles, Salicylic aldehydes, Acetylacetic ester | 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones | nih.gov |

| 5-Amino-3-methyl-1-phenylpyrazole, Ketones, Isatin | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives | scirp.org |

Development of Complex Organic Architectures Utilizing this compound

The strategic placement of the amino and chloro groups on the 1-phenylpyrazole (B75819) scaffold of this compound provides a robust platform for the development of intricate and complex organic architectures. The chloro group, in particular, serves as a versatile handle for a variety of transformations. It can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities. Furthermore, the chloro atom can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to form new carbon-carbon and carbon-heteroatom bonds.

This dual functionality—the cyclization potential of the amino-pyrazole core and the derivatization capability of the chloro group—enables a modular approach to the synthesis of complex molecules. For example, a fused heterocyclic system could first be constructed using the amino group, and then the chloro substituent could be used as an anchor point to attach other molecular fragments or build additional rings. This stepwise or one-pot combination of reactions opens up a vast chemical space for the design and synthesis of novel organic compounds with potentially interesting properties.

Coordination Chemistry and Ligand Properties of 5 Amino 3 Chloro 1 Phenylpyrazole

Chelation Behavior and Principles of Ligand Design

5-Amino-3-chloro-1-phenylpyrazole possesses multiple potential coordination sites, making it a versatile ligand. The primary nucleophilic centers available for metal coordination are the amino group (-NH₂) at the C5 position and the sp²-hybridized nitrogen atom (N2) of the pyrazole (B372694) ring. nih.gov This arrangement allows the molecule to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

The principles of designing ligands based on the pyrazole framework often exploit the ability to introduce various functional groups at different positions on the ring. nih.gov In the case of this compound, the key features are:

Bidentate N,N-Donation: The most common chelation mode involves the nitrogen of the C5-amino group and the N2 atom of the pyrazole ring. This forms a robust chelate that is foundational to its use in constructing mononuclear or polynuclear metal complexes. researchgate.net

Monodentate Coordination: Under certain steric or electronic conditions, the ligand might coordinate in a monodentate fashion, typically through the more sterically accessible and basic N2 pyrazole nitrogen.

Bridging Ligand: In polynuclear complexes, the ligand can bridge two or more metal centers. The N2 atom can coordinate to one metal, while the exocyclic amino group coordinates to another.

The presence of the electron-withdrawing chloro group at the C3 position and the bulky phenyl group at the N1 position significantly influences the ligand's electronic properties and steric profile. The chloro group can subtly reduce the basicity of the pyrazole ring nitrogens, while the phenyl group can introduce steric hindrance that may affect the geometry of the resulting metal complex. The amino group, being a strong sigma donor, enhances the coordinating ability of the ligand.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For this compound, a general synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂). The reaction mixture is often heated under reflux to facilitate complex formation, followed by crystallization to isolate the product. nih.govaristonpubs.com

The characterization of these complexes relies heavily on spectroscopic and analytical techniques to elucidate their structure.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation. For instance, the N-H stretching vibrations of the amino group and the C=N stretching of the pyrazole ring are expected to shift to lower frequencies, indicating the involvement of these groups in bonding with the metal center. researchgate.netuobaghdad.edu.iq

¹H NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Co(III)), ¹H NMR provides detailed structural information. The chemical shift of the amino protons would be significantly affected upon coordination. Protons on the phenyl ring and the pyrazole ring would also exhibit shifts due to the change in the electronic environment caused by the metal ion. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The appearance of d-d transition bands, which are typically weak, can suggest an octahedral, tetrahedral, or square planar geometry depending on their position and intensity. aristonpubs.comuobaghdad.edu.iq

Mass Spectrometry: This technique confirms the molecular weight of the complex, helping to determine the ligand-to-metal ratio. uni-muenchen.de

Table 1: Expected Spectroscopic Shifts Upon Complexation of this compound This table presents hypothetical data based on typical observations for analogous pyrazole complexes.

| Spectroscopic Technique | Functional Group | Typical Wavenumber/Shift (Free Ligand) | Expected Wavenumber/Shift (Complex) | Inference |

| IR Spectroscopy | ν(N-H) of -NH₂ | ~3400-3300 cm⁻¹ | Shift to lower frequency (e.g., ~3300-3200 cm⁻¹) | Coordination via amino nitrogen |

| ν(C=N) of Pyrazole Ring | ~1580 cm⁻¹ | Shift to lower frequency (e.g., ~1560 cm⁻¹) | Coordination via pyrazole N2 | |

| New Band | Not Present | ~450-550 cm⁻¹ | Formation of M-N bond | |

| ¹H NMR Spectroscopy | -NH₂ Protons | Broad singlet | Downfield shift and further broadening | Deshielding due to metal coordination |

| Phenyl Protons | Multiplet at ~7.2-7.5 ppm | Minor shifts in the aromatic region | Change in electronic environment |

Potential in Catalytic Applications of Metal-5-Amino-3-chloro-1-phenylpyrazole Complexes

The stable chelate structures formed by pyrazole ligands make their metal complexes promising candidates for catalysis. The electronic and steric properties of the ligand can be fine-tuned to optimize catalytic activity and selectivity.

In homogeneous catalysis, the metal complex is dissolved in the reaction medium. Palladium complexes of pyrazole-derived ligands have shown significant activity in C-C coupling reactions, which are fundamental in organic synthesis. researchgate.net

A notable example is the Mizoroki-Heck reaction, where palladium catalysts are used to form a C-C bond between an aryl halide and an alkene. Palladium(II) complexes stabilized by pyrazole-based Schiff base ligands have demonstrated high activity and selectivity in this reaction. researchgate.net A complex of this compound with palladium would be expected to perform similarly. The ligand would stabilize the active palladium species, preventing its precipitation as palladium black and facilitating the catalytic cycle (oxidative addition, migratory insertion, and reductive elimination).

Table 2: Illustrative Catalytic Activity of a Hypothetical Palladium-Pyrazole Complex in a Mizoroki-Heck Reaction Data modeled after reported results for similar palladium-pyrazole complexes. researchgate.net

| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | 0.1 | DMF | 120 | 4 | 95 |

| 2 | Bromobenzene | Styrene | 0.5 | DMAc | 130 | 8 | 88 |

| 3 | 4-Bromoacetophenone | n-Butyl acrylate | 0.5 | DMF | 120 | 6 | 92 |

Heterogeneous Catalysis

For enhanced reusability and simplified product purification, homogeneous catalysts can be immobilized on solid supports, transforming them into heterogeneous catalysts. The this compound ligand could be functionalized to anchor its metal complexes onto supports like silica (B1680970), alumina, or polymers.

Alternatively, the inherent properties of the ligand can be used for non-covalent immobilization. For instance, pyrazole-containing frameworks have been synthesized using graphene oxide as a heterogeneous catalyst support. mdpi.com A metal complex of this compound could potentially be adsorbed onto such a support. In this setup, the solid support provides a high surface area and prevents the catalyst from leaching into the reaction medium, allowing for easy recovery and reuse over multiple cycles without significant loss of activity. This approach is particularly valuable for large-scale industrial processes.

Emerging Research Areas and Future Directions in 5 Amino 3 Chloro 1 Phenylpyrazole Chemistry

Integration into Advanced Materials Chemistry

The intrinsic properties of the 5-aminopyrazole scaffold are being leveraged to construct sophisticated materials with tailored functionalities. The ability of 5-Amino-3-chloro-1-phenylpyrazole to act as a versatile building block is driving its integration into several key areas of materials chemistry.

This compound possesses the necessary functional groups to act as a monomer or a precursor in the synthesis of functional polymers. The exocyclic amino group (at the C5 position) provides a nucleophilic site for polymerization reactions, such as polycondensation or addition reactions. This allows for the incorporation of the stable, aromatic pyrazole (B372694) ring into the polymer backbone. Such polymers could exhibit enhanced thermal stability, specific optical properties, or unique chelating capabilities due to the pyrazole moiety. While direct polymerization of this specific compound is a nascent area of research, the broader class of 5-aminopyrazoles is recognized for its utility as synthons and building blocks for creating more complex heterocyclic products, indicating a strong potential for their use in polymer chemistry. beilstein-journals.org

Derivatives of the aminophenylpyrazole core have shown significant promise in the field of optoelectronics. The conjugated π-system of the pyrazole and phenyl rings can be extended and modified to create materials with desirable photophysical properties. Research has demonstrated that novel compounds incorporating the 5-amino-1-phenylpyrazole structure can be used in photovoltaic applications. For instance, a synthesized heterojunction device based on a derivative showed attractive photovoltaic properties, including a notable open-circuit voltage and short-circuit current. nih.gov

Furthermore, related structures like 5-chloro-3-methyl-1-phenyl-pyrazole have been used to synthesize compounds that exhibit photochromism—a reversible transformation between two forms having different absorption spectra upon light irradiation. nih.gov This behavior is critical for the development of molecular switches, optical memory devices, and light-sensitive eyewear. nih.gov The incorporation of the this compound scaffold into larger molecular systems could thus lead to new materials for organic light-emitting diodes (OLEDs), solar cells, and photosensors.

Table 1: Optoelectronic Properties of Phenylpyrazole-Based Compounds

| Compound Class | Application | Key Findings | Reference |

|---|---|---|---|

| Derivative of 5-amino-1-phenylpyrazole | Photovoltaics | Open-circuit voltage of 0.62 V; Short-circuit current of 5.1 x 10⁻⁴ A/cm² | nih.gov |

| Derivative of 5-chloro-3-methyl-1-phenyl-pyrazole | Photochromism | Reversible color change from colorless to yellow/orange upon UV irradiation (365 nm) | nih.gov |

The structure of this compound is well-suited for applications in supramolecular chemistry, which relies on non-covalent interactions to build complex, ordered assemblies. The molecule features hydrogen bond donors (the -NH₂ group) and hydrogen bond acceptors (the N1 and N2 atoms of the pyrazole ring). This allows it to participate in self-assembly through specific and directional hydrogen bonds. Studies on similar NH-pyrazole derivatives show they readily form intermolecular N-H···N hydrogen bonds, leading to the formation of organized structures like dimers, trimers, tetramers, and infinite chains. nih.govnih.gov The phenyl group can further contribute to assembly through π-π stacking interactions. By carefully designing systems that utilize these interactions, this compound could serve as a key component in the construction of liquid crystals, gels, and porous organic frameworks.

Role in Advanced Analytical Chemistry Methodologies (e.g., as a Derivatizing Agent, Chelation Agent for Metal Ion Detection)

The chemical reactivity and electron-rich nature of this compound make it a promising candidate for advanced analytical methodologies. The nucleophilic amino group can be used as a derivatizing agent to tag analytes that lack a chromophore, enabling their detection by UV-Vis or fluorescence spectroscopy.

Moreover, the presence of multiple nitrogen atoms in close proximity creates an ideal pocket for metal ion chelation. Pyrazole-based ligands are known to act as effective chemosensors. For example, a sensor based on a 3-amino-1H-pyrazol-5-ol derivative demonstrated remarkable colorimetric sensing for copper (II) ions, showing a distinct and immediate color change upon complexation. nih.gov This sensor exhibited high selectivity for Cu²⁺ even in the presence of other competing metal ions. nih.gov This suggests that this compound could be developed into a selective and sensitive chelation agent for the colorimetric or fluorometric detection of specific metal ions in environmental or biological samples. nih.gov The process of metal chelation is crucial for both detecting toxic heavy metals and understanding the role of essential metal ions in biological systems. mdpi.com

Exploration of Unconventional Reactivity Profiles and Novel Transformations

The 5-aminopyrazole scaffold is a polyfunctional platform with multiple nucleophilic sites, leading to diverse and sometimes unconventional reactivity. nih.govnih.gov The reactivity order is typically the exocyclic 5-NH₂ group, followed by the endocyclic 1-NH (if unsubstituted), and the 4-CH position. nih.gov This ambident nucleophilicity allows for catalyst-controlled regioselectivity in reactions. For instance, Lewis acid-catalyzed reactions of 5-aminopyrazoles with donor-acceptor cyclopropanes can be directed to produce either N-alkylation or C(4)-alkylation products simply by changing the catalyst from gallium(III) chloride to scandium(III) triflate. rsc.org

This versatile reactivity is widely exploited in multicomponent reactions to construct complex fused heterocyclic systems in a single step. nih.gov These transformations are highly valuable in medicinal and materials chemistry for generating molecular diversity. By reacting with various bielectrophiles, this compound can serve as a precursor to a vast array of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[1,5-a] benthamdirect.comthieme-connect.comrsc.orgtriazines. nih.govnih.gov

Table 2: Examples of Novel Transformations Involving the 5-Aminopyrazole Core

| Reactants | Reagents / Conditions | Product Type | Significance | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole, Arylaldehyde, Cyclic Ketone | Acetic Acid, TFA, MW | Macrocyclane-fused pyrazolo[3,4-b]pyridine | Efficient synthesis of complex fused systems | nih.gov |

| 5-Aminopyrazole, Donor-Acceptor Cyclopropane | GaCl₃ or Sc(OTf)₃ | N-alkylated or C(4)-alkylated pyrazoles | Catalyst-controlled chemoselectivity and regioselectivity | rsc.org |

| 5-Aminopyrazole, α,β-Unsaturated Ketone | Ionic Liquid [bmim]Br | 1,4,6-Triaryl-1H-pyrazolo[3,4-b]pyridine | Use of green solvent, sequence of Michael addition and cyclization | nih.gov |

| 5-Aminopyrazole, Chloroacetonitrile / Ethyl Chloroacetate | DMF / TEA | Imidazo[1,2-b]pyrazole derivatives | Synthesis of fused rsc.orgrsc.org heterocyclic systems | nih.gov |

Development of Sustainable and Scalable Synthetic Approaches for Industrial Applications

In line with the principles of green chemistry, significant research efforts are now directed towards developing environmentally friendly and efficient methods for synthesizing pyrazole derivatives. benthamdirect.com Traditional synthetic routes often rely on hazardous solvents and harsh conditions, which are not suitable for scalable industrial production. benthamdirect.com

Modern approaches focus on several key areas:

Green Solvents: Utilizing water or water-ethanol mixtures as the reaction medium instead of volatile organic compounds. thieme-connect.comacs.org

Alternative Energy Sources: Employing microwave irradiation or sonication (ultrasound) to accelerate reactions, reduce reaction times, and improve yields. nih.govekb.eg

Advanced Catalysis: Designing reusable and eco-friendly catalysts. This includes the use of magnetic nanoparticles (e.g., Fe₃O₄) functionalized with a catalytic moiety, which allows for easy separation from the reaction mixture using an external magnet and reuse over multiple cycles without significant loss of activity. rsc.orgnih.gov One-pot, three-component syntheses of 5-amino-pyrazole-4-carbonitriles have been successfully demonstrated using such recyclable nanocatalysts. rsc.orgnih.gov

These sustainable methodologies offer numerous advantages, including operational simplicity, shorter reaction times, excellent yields, and a reduced environmental footprint, making them highly attractive for the scalable and industrial synthesis of this compound and its derivatives. benthamdirect.comrsc.org

Table 3: Comparison of Synthetic Approaches for Aminopyrazole Derivatives

| Feature | Traditional Method | Green / Sustainable Method |

|---|---|---|

| Solvent | Often volatile organic compounds (e.g., DMF, Toluene) | Water, Ethanol (B145695), or solvent-free conditions |

| Catalyst | Stoichiometric acids/bases, hazardous reagents | Recyclable nanocatalysts, ionic liquids, organocatalysts |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Work-up | Often requires extraction and column chromatography | Simple filtration, magnetic separation of catalyst |

| Efficiency | Variable yields, longer reaction times | High to excellent yields, significantly shorter reaction times |

Design of Next-Generation this compound Derivatives for Specific Chemical and Materials Science Applications

The foundational structure of this compound serves as a versatile scaffold for the development of next-generation derivatives with tailored properties for a range of chemical and materials science applications. Researchers are actively exploring synthetic modifications to this core structure to create novel compounds with enhanced functionalities. These efforts are primarily focused on creating advanced functional dyes, robust metal-organic frameworks, and innovative nonlinear optical materials.

A significant area of research involves the use of 5-aminopyrazole derivatives as building blocks for the synthesis of fused heterocyclic compounds, such as pyrazolo[3,4-b]pyridines. These resulting structures are of particular interest due to their potential as effective luminophores. Some of the synthesized compounds have demonstrated notable antioxidant activity and have been identified as promising phosphors. The strategic design of these derivatives often involves reactions with azlactones under solvent-free conditions, leading to the formation of tetrahydro-1H-pyrazolo[3,4-b]pyridines. Subsequent chemical transformations can convert these intermediates into more complex structures, including oxazolo[5,4-b]pyrazolo[4,3-e]pyridines and 5-amino-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones researchgate.net.

The versatility of the 5-aminopyrazole core is further highlighted by its use in the creation of diverse pyrazolo[3,4-b]pyridine frameworks through cascade reactions involving alkynyl aldehydes. These synthetic strategies allow for the introduction of various functional groups, including halogens, which can fine-tune the electronic and photophysical properties of the final compounds nih.gov. The ability to modify the structure of these derivatives opens up possibilities for their application in various advanced materials.

In the realm of dye chemistry, aminopyrazole derivatives are valuable precursors for the synthesis of novel azo dyes. These dyes are of interest for their potential application in coloring materials for light color paints and for dyeing textiles under environmentally friendly supercritical carbon dioxide conditions nih.govnih.gov. The chromophoric properties of these dyes can be adjusted by modifying the substituents on the pyrazole and phenyl rings, allowing for the creation of a wide spectrum of colors.

Furthermore, the chelating ability of pyrazole derivatives makes them excellent candidates for the development of transition metal complexes. These complexes have shown promising photophysical properties, including enhanced fluorescence signals, which could be harnessed in the development of new sensors or light-emitting materials nih.gov. The coordination chemistry of these ligands with various metal ions is an active area of investigation, with the potential to yield materials with unique magnetic, electronic, and optical properties.

Researchers are also exploring the potential of pyrazole derivatives in the field of nonlinear optical (NLO) materials. Certain pyranopyrazole derivatives, synthesized through one-pot condensation reactions, have shown significant molecular hyperpolarizabilities, making them promising candidates for applications in NLO devices wum.edu.pk. The strategic design of these molecules, often guided by computational studies, aims to optimize their NLO response by modifying their electronic structure.

Table 1: Next-Generation Derivatives and Their Applications

| Derivative Class | Synthetic Precursors | Key Features | Potential Applications |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, Azlactones, Alkynyl aldehydes | Fused heterocyclic structure, Tunable electronic properties | Luminophores, Phosphors, Antioxidants |

| Azo Dyes | Aminopyrazoles, Diazonium salts | Chromophoric properties, Good fastness | Textile dyeing, Light color paints |

| Metal Complexes | Pyrazole-based ligands, Transition metal ions | Enhanced fluorescence, Varied coordination geometries | Sensors, Light-emitting materials, Catalysts |

| Pyranopyrazoles | Aryl aldehydes, Malononitrile (B47326), Pyrazolones | High molecular hyperpolarizability | Nonlinear optical devices |

Table 2: Research Findings on Functional Pyrazole Derivatives

| Research Area | Derivative Type | Key Findings |

|---|---|---|

| Functional Dyes | Pyrazole Azo Dyes | Can be used for dyeing PET fabric in supercritical CO2 with good color strength and fastness properties nih.gov. |

| Luminescent Materials | Pyrazolo[3,4-b]pyridines | Some derivatives exhibit efficient photoluminescence, making them suitable for use as phosphors researchgate.net. |

| Metal-Organic Materials | Transition Metal Complexes of Pyrazole Schiff Bases | Show enhanced fluorescence compared to the free ligand, with potential for sensing applications nih.gov. |

| Nonlinear Optics | Pyranopyrazole Derivatives | Exhibit significant third-order nonlinear optical properties, suggesting their potential in optical limiting and switching wum.edu.pk. |

常见问题

Q. What are the common synthetic routes for 5-Amino-3-chloro-1-phenylpyrazole, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis typically involves cyclization and acid hydrolysis. For example, a derivative (5-Amino-3-chloro-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole) was prepared via refluxing a mixture of the precursor (e.g., 4-ethoxycarbonylpyrazole) with 6N HCl in glacial acetic acid for 24 hours . Optimization strategies include:

- Temperature control: Maintain reflux conditions (typically 100–110°C) to ensure complete hydrolysis.

- Solvent selection: Use polar aprotic solvents (e.g., acetic acid) to stabilize intermediates.

- Precursor modification: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance cyclization efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key structural features should be prioritized?

Methodological Answer:

- Single-crystal X-ray diffraction: Resolves molecular geometry (e.g., dihedral angles between pyrazole and phenyl rings, ~45.65° in related compounds) and hydrogen-bonding networks (N–H⋯N interactions along [010] crystal directions) .

- NMR spectroscopy: Prioritize and signals for amino (δ ~5.5–6.5 ppm) and chloro substituents.

- Mass spectrometry: Confirm molecular ion peaks (e.g., [M+H] at m/z 224.05 for CHClN) .

Q. What are the critical stability considerations for storing and handling this compound in laboratory settings?

Methodological Answer:

- Storage: Protect from moisture and light by storing in amber glass vials under inert gas (N/Ar) at 2–8°C.

- Handling: Use PPE (gloves, goggles) due to skin/eye irritation risks (WGK 3 hazard classification) .

- Decomposition: Monitor for color changes (yellowing indicates oxidation) via TLC or HPLC.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) be integrated with experimental data to resolve contradictions in reported reaction mechanisms involving pyrazole derivatives?

Methodological Answer:

- DFT calculations: Model transition states to explain regioselectivity in cross-coupling reactions. For example, chloro substituents increase electrophilicity at C-3, directing Suzuki-Miyaura couplings to C-5 .

- Contradiction resolution: Compare computed activation energies with experimental yields to validate proposed pathways (e.g., acid-catalyzed vs. base-mediated mechanisms) .

Q. What strategies can address discrepancies in biological activity data between in vitro and in vivo studies of pyrazole derivatives?

Methodological Answer:

- Metabolic stability assays: Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of amino groups) .

- Prodrug design: Mask polar functionalities (e.g., amino → acetylated) to improve bioavailability .

- Pharmacokinetic profiling: Compare logP values (experimental vs. calculated) to optimize blood-brain barrier penetration .

Q. How do substituent electronic effects influence the regioselectivity of cross-coupling reactions in pyrazole systems?

Methodological Answer:

- Chloro groups: Act as meta-directors in electrophilic substitution, favoring C-5 functionalization in Pd-catalyzed reactions.

- Amino groups: Enhance nucleophilicity at C-3 via resonance donation, enabling Ullmann couplings at this position .

- Case study: In this compound, the chloro group’s electron-withdrawing effect stabilizes negative charge at C-5 during SNAr reactions .

Q. What advanced purification techniques are recommended for isolating stereoisomeric impurities from pyrazole synthesis?

Methodological Answer:

- Preparative HPLC: Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to resolve enantiomers (R differences ≥ 2 min).

- Crystallization: Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to isolate diastereomers via hydrogen-bond-directed packing .

Q. How can isotopic labeling studies track nitrogen migration pathways in pyrazole ring transformations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。